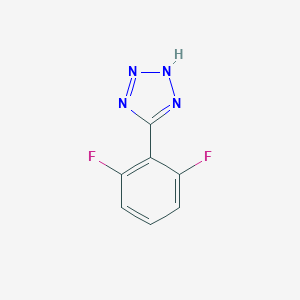

5-(2,6-difluorophenyl)-2H-tetrazole

Vue d'ensemble

Description

5-(2,6-Difluorophenyl)-2H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 2,6-difluorophenyl group. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The incorporation of fluorine atoms into the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,6-difluorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out in a polar solvent like dimethylformamide at elevated temperatures, usually around 100-120°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatographic techniques, to ensure consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,6-Difluorophenyl)-2H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with other unsaturated compounds to form new heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and organometallic compounds. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can produce different oxidation states of the compound.

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

5-(2,6-Difluorophenyl)-2H-tetrazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for modifications that lead to a variety of derivatives with potentially enhanced properties. The compound's unique nitrogen-rich tetrazole ring makes it an attractive candidate for further chemical transformations.

Ligand in Coordination Chemistry

In coordination chemistry, this tetrazole acts as a ligand, forming stable complexes with metal ions. These complexes are essential in catalysis and materials science, where they can influence the reactivity and selectivity of chemical reactions .

Biology

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown moderate activity against Gram-positive and Gram-negative bacteria, although further optimization is needed to enhance efficacy .

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for anticancer drug development .

- Anti-inflammatory Effects : Studies have reported that certain tetrazole derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Medicine

Pharmaceutical Development

this compound is increasingly used as a precursor for pharmaceutical agents. Its ability to mimic carboxylic acids enhances its utility in drug design. For instance, tetrazoles can replace carboxylic acid groups in drug molecules without significantly altering their biological activity, which is advantageous in optimizing pharmacokinetic properties .

Case Study: Antihypertensive Agents

A series of tetrazole derivatives have been synthesized and evaluated for their antihypertensive activity. These compounds demonstrated significant efficacy compared to standard medications, highlighting the therapeutic potential of this class of compounds .

Industry

Specialty Chemicals and Agrochemicals

In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique chemical properties allow for the development of products with specific functionalities tailored for agricultural use .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Enhances reactivity and selectivity |

| Ligand in coordination chemistry | Forms stable metal complexes | |

| Biology | Antimicrobial | Moderate activity against bacteria |

| Anticancer | Potential interactions with cancer targets | |

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Medicine | Precursor for pharmaceuticals | Mimics carboxylic acids; enhances pharmacokinetics |

| Antihypertensive agents | Significant efficacy compared to standards | |

| Industry | Specialty chemicals | Development of tailored agrochemical products |

Mécanisme D'action

The mechanism of action of 5-(2,6-difluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(2,4-Difluorophenyl)-2H-tetrazole

- 5-(3,5-Difluorophenyl)-2H-tetrazole

- 5-(2,6-Dichlorophenyl)-2H-tetrazole

Uniqueness

5-(2,6-Difluorophenyl)-2H-tetrazole is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical and biological properties. The 2,6-difluoro substitution pattern enhances the compound’s stability and reactivity compared to other difluorophenyl tetrazoles. This unique structure makes it a valuable compound for various applications in research and industry.

Activité Biologique

5-(2,6-Difluorophenyl)-2H-tetrazole (CAS No. 188890-63-3) is a tetrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of tetrazoles known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and case studies.

Structure and Properties

This compound features a tetrazole ring substituted with a difluorophenyl group. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Tetrazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds in this class can exhibit significant antibacterial and antifungal effects.

- Case Study : A study evaluated various tetrazole derivatives against common pathogens. The results demonstrated that this compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin .

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 32 | |

| This compound | E. coli | 64 | |

| Ciprofloxacin | S. aureus | 16 | |

| Ciprofloxacin | E. coli | 8 |

Anticancer Activity

The anticancer potential of tetrazole derivatives has also been explored. Various studies indicate that modifications to the tetrazole ring can enhance cytotoxicity against cancer cell lines.

- Research Findings : A series of studies reported that certain tetrazole derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The introduction of the difluorophenyl group significantly increased the potency of these compounds compared to unsubstituted analogs .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, tetrazoles have been investigated for their anti-inflammatory properties.

Propriétés

IUPAC Name |

5-(2,6-difluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBCVVLRUDRWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368287 | |

| Record name | 5-(2,6-Difluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188890-63-3 | |

| Record name | 5-(2,6-Difluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.